molecular formula C14H10N2O2S B12619953 4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide CAS No. 917566-97-3

4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide

Cat. No.: B12619953
CAS No.: 917566-97-3
M. Wt: 270.31 g/mol
InChI Key: QVUCQDULVWVBAO-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide is a heterocyclic compound that combines a furan ring, a thiazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide typically involves the condensation of furan-2-carboxylic acid with thiosemicarbazide, followed by cyclization and subsequent reaction with phenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

Properties

CAS No.

917566-97-3

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

4-(furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C14H10N2O2S/c17-13(15-10-5-2-1-3-6-10)14-16-11(9-19-14)12-7-4-8-18-12/h1-9H,(H,15,17)

InChI Key

QVUCQDULVWVBAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=CS2)C3=CC=CO3

Origin of Product

United States

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